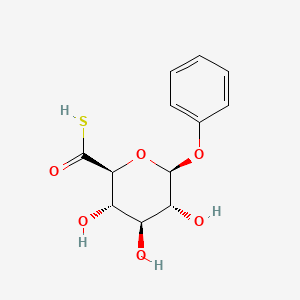
beta-D-Glucopyranosiduronic acid, phenyl 1-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide bêta-D-glucopyranosiduronique, phényl 1-thio-: est un composé chimique de formule moléculaire C12H14O6S. Il est également connu sous le nom d'acide phényl-bêta-D-thioglucuronique. Ce composé est un dérivé de l'acide glucuronique, où le groupe hydroxyle sur le carbone anomère est remplacé par un groupe phénylthio. Il est couramment utilisé dans la recherche biochimique et a diverses applications en chimie et en biologie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de l'acide bêta-D-glucopyranosiduronique, phényl 1-thio- implique généralement la réaction de dérivés de l'acide glucuronique avec le thiophénol dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un catalyseur tel qu'une base (par exemple, l'hydroxyde de sodium) pour faciliter la formation du groupe phénylthio. Les conditions de réaction incluent souvent une température et un pH contrôlés pour assurer que le produit souhaité est obtenu avec une pureté élevée .
Méthodes de production industrielle: La production industrielle de l'acide bêta-D-glucopyranosiduronique, phényl 1-thio- suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et un contrôle précis des paramètres de réaction pour atteindre un rendement et une pureté élevés. Le composé est ensuite purifié à l'aide de techniques telles que la cristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions: L'acide bêta-D-glucopyranosiduronique, phényl 1-thio- subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Les réactions de réduction peuvent convertir le groupe phénylthio en un groupe thiol.
Substitution: Le groupe phénylthio peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Principaux produits formés:
Oxydation: Sulfoxydes et sulfones.
Réduction: Dérivés thiols.
Substitution: Divers dérivés substitués de l'acide glucuronique.
Applications De Recherche Scientifique
L'acide bêta-D-glucopyranosiduronique, phényl 1-thio- a plusieurs applications en recherche scientifique:
Chimie: Il est utilisé comme élément constitutif dans la synthèse de glucides complexes et de glycosides.
Biologie: Le composé est utilisé dans des études impliquant des interactions enzyme-substrat et des voies métaboliques.
Industrie: Le composé est utilisé dans la production de produits chimiques de spécialité et comme réactif dans divers procédés industriels
Mécanisme d'action
Le mécanisme d'action de l'acide bêta-D-glucopyranosiduronique, phényl 1-thio- implique son interaction avec des cibles moléculaires spécifiques. Le groupe phénylthio peut participer à diverses réactions biochimiques, influençant l'activité des enzymes et d'autres protéines. Le composé peut moduler les voies métaboliques en agissant comme un substrat ou un inhibiteur d'enzymes spécifiques .
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranosiduronic acid, phenyl 1-thio- involves its interaction with specific molecular targets. The phenylthio group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound can modulate metabolic pathways by acting as a substrate or inhibitor of specific enzymes .
Comparaison Avec Des Composés Similaires
Composés similaires:
Phényl bêta-D-glucopyranoside: Un composé similaire avec un groupe phényle attaché à la partie glucopyranoside.
Acide bêta-D-glucopyranosiduronique, méthyl 1-thio-, phényl: Un dérivé ester méthylique du composé.
Acide bêta-D-glucopyranosiduronique, éthyl 1-thio-, phényl: Un dérivé ester éthylique du composé .
Unicité: L'acide bêta-D-glucopyranosiduronique, phényl 1-thio- est unique en raison de ses caractéristiques structurelles spécifiques, telles que le groupe phénylthio, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux dans diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C12H14O6S |
|---|---|
Poids moléculaire |
286.30 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carbothioic S-acid |
InChI |
InChI=1S/C12H14O6S/c13-7-8(14)10(11(16)19)18-12(9(7)15)17-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,19)/t7-,8-,9+,10-,12+/m0/s1 |
Clé InChI |
RHPLMWIRSZPGCJ-GOVZDWNOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)S)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)S)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)

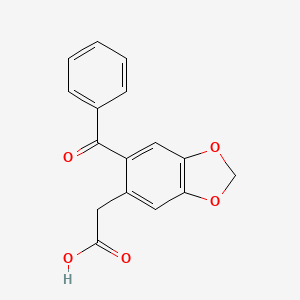
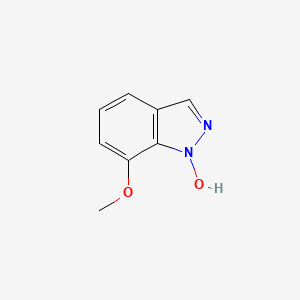
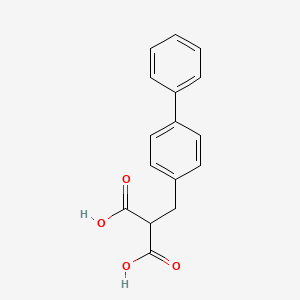
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)
![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)


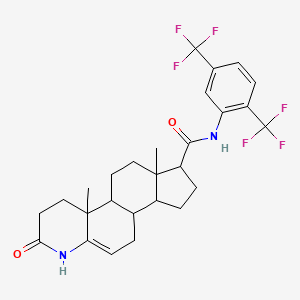
![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
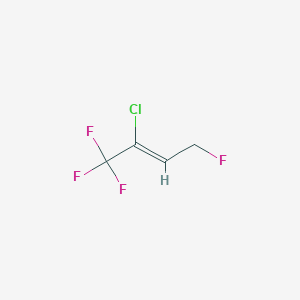
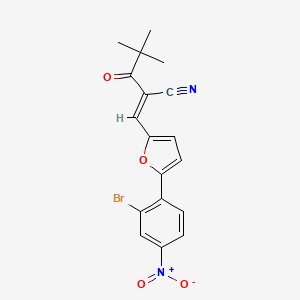
![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)
